

Synthesis and Characterization of Benzyl-PEG13-alcohol: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl-PEG13-alcohol*

Cat. No.: *B11931958*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **Benzyl-PEG13-alcohol**, a monodisperse polyethylene glycol (PEG) derivative crucial for the development of advanced bioconjugates, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

Benzyl-PEG13-alcohol ($C_{33}H_{60}O_{14}$, M.W. 680.82) is a heterobifunctional linker molecule featuring a stable benzyl ether at one terminus and a reactive primary alcohol at the other. The 13-unit monodisperse PEG chain offers a defined length, which is critical for controlling the spatial relationship between the two conjugated moieties in a bioconjugate. This precise spacing is paramount in applications like PROTACs, where the linker bridges a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.

Synthesis of Benzyl-PEG13-alcohol

The synthesis of **Benzyl-PEG13-alcohol** is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkali metal salt of tridecaethylene glycol with benzyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

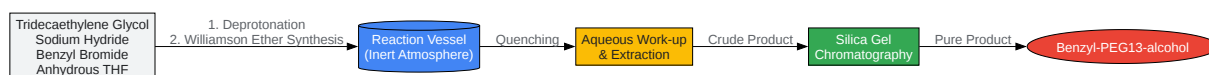
- Tridecaethylene glycol ($\text{HO}-(\text{CH}_2\text{CH}_2\text{O})_{13}-\text{H}$)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Benzyl bromide
- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Deprotonation of Tridecaethylene Glycol:
 - Under an inert atmosphere (e.g., argon or nitrogen), dissolve tridecaethylene glycol (1.0 eq) in anhydrous THF.
 - To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the alkoxide is indicated by the cessation of hydrogen gas evolution.
- Ether Formation:

- Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Remove the THF under reduced pressure.
 - Dilute the residue with water and extract with diethyl ether (3x).
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **Benzyl-PEG13-alcohol** as a colorless oil.

Synthesis Workflow



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Synthesis workflow for **Benzyl-PEG13-alcohol**.

Characterization of Benzyl-PEG13-alcohol

The successful synthesis and purity of **Benzyl-PEG13-alcohol** are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are used to confirm the chemical structure of the final product.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **Benzyl-PEG13-alcohol** in a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.

Expected Chemical Shifts:

Assignment	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Benzyl $-\text{CH}_2-$	~ 4.5	~ 73
Aromatic $-\text{CH}$	~ 7.3	$\sim 127-138$
PEG backbone $-\text{O}-\text{CH}_2-\text{CH}_2-$ O-	~ 3.6	~ 70
Terminal $-\text{CH}_2-\text{OH}$	~ 3.7	~ 61

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the monodisperse product. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[\[1\]](#)

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- Data Acquisition: Infuse the diluted sample directly into an ESI mass spectrometer. Acquire the spectrum in positive ion mode.

Expected Mass-to-Charge Ratio (m/z):

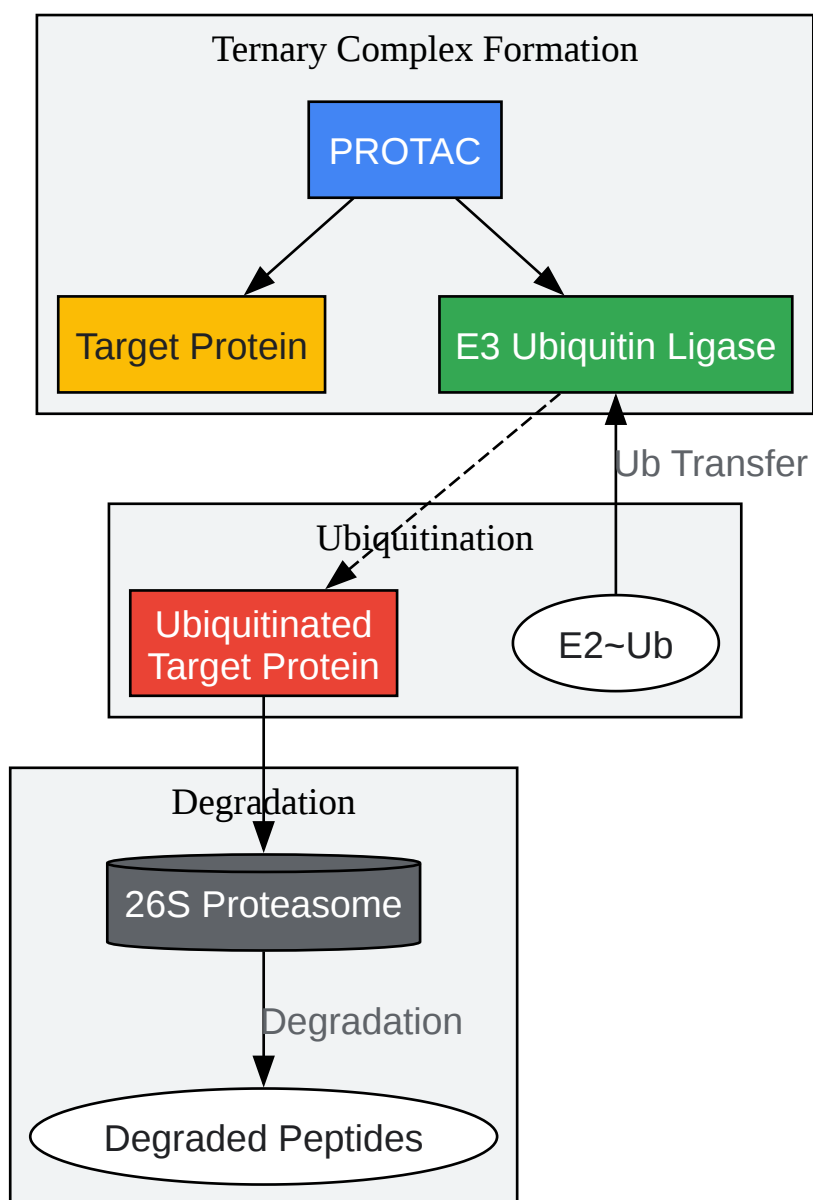
Ion	Expected m/z
[M+H] ⁺	681.83
[M+Na] ⁺	703.81

Application in PROTAC Technology

Benzyl-PEG13-alcohol serves as a versatile linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[2][3]} The benzyl group can be deprotected to reveal a primary alcohol, which can then be further functionalized to attach to a ligand for the target protein, while the terminal alcohol can be modified to attach to an E3 ligase ligand.

PROTAC Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.^{[4][5]} This proximity induces the transfer of ubiquitin from an E2-ubiquitin complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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